PNU-101603

Tuberculosis MIC Oxazolidinone

PNU-101603 is the principal active sulfoxide metabolite of the oxazolidinone prodrug sutezolid, attaining plasma Cmax levels several-fold higher than the parent and driving extracellular M. tuberculosis killing. It is an indispensable reference standard for calibrating in vitro hollow-fiber and in vivo PK/PD models to clinically relevant exposure targets and for developing LC-MS/MS methods that simultaneously quantify sutezolid and its metabolites. Procure this high-purity metabolite to accurately define exposure-response relationships and to replicate the well-established additive interaction with SQ109 in your novel combination regimens.

Molecular Formula C16H20FN3O4S
Molecular Weight 369.4 g/mol
CAS No. 168828-60-2
Cat. No. B2534268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-101603
CAS168828-60-2
Molecular FormulaC16H20FN3O4S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCS(=O)CC3)F
InChIInChI=1S/C16H20FN3O4S/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-25(23)7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
InChIKeyWNRIDZUNMXATND-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PNU-101603 (CAS 168828-60-2): Product Profile and Comparator Landscape


PNU-101603 (CAS 168828-60-2) is the primary active sulfoxide metabolite of the oxazolidinone antibiotic sutezolid (PNU-100480). It is a synthetic small molecule that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The compound demonstrates potent antimycobacterial activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (MTB) [1]. Its pharmacokinetic profile is distinct from that of its parent drug, sutezolid, and the classic oxazolidinone linezolid, making it a critical component in the development of novel tuberculosis treatment regimens [2].

The Inseparability of PNU-101603 from Sutezolid: Why Metabolic Fate is Non-Interchangeable


Unlike standard antitubercular agents where the parent compound is the sole active entity, sutezolid (PNU-100480) is a prodrug that relies on its major metabolite, PNU-101603, for a substantial portion of its in vivo activity. Substituting PNU-101603 with sutezolid or another oxazolidinone like linezolid in an assay would fail to recapitulate the true pharmacological effect observed in humans, as PNU-101603 achieves plasma concentrations several times higher than the parent drug and possesses its own distinct pharmacokinetic parameters and exposure-response relationships [1]. Furthermore, PNU-101603 has been specifically studied as part of a combination regimen with SQ109, where the nature of the additive interaction is defined for this specific metabolite and cannot be assumed for other analogs [2].

Quantitative Differentiation of PNU-101603: Head-to-Head and Cross-Study Comparisons


Comparative Antimycobacterial Potency: PNU-101603 vs. Parent Compound and Linezolid

PNU-101603 demonstrates potent in vitro activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) ≤0.125 μg/mL [1]. While this is comparable to the parent drug sutezolid (PNU-100480), it is significantly more potent than the classic oxazolidinone linezolid, for which MICs against MTB are typically higher, often reported in the range of 0.5-2 μg/mL for susceptible strains [2]. This differential potency is a key factor in the selection of sutezolid-based regimens over linezolid.

Tuberculosis MIC Oxazolidinone

Comparative Pharmacokinetics: PNU-101603 Achieves Superior Systemic Exposure

In a clinical study where healthy volunteers received a single 1000 mg oral dose of sutezolid (PNU-100480), the geometric mean maximal concentration (Cmax) of the metabolite PNU-101603 was 3558 ng/mL, which is approximately 4.2-fold higher than the Cmax of the parent drug sutezolid (839 ng/mL) and 66-fold higher than the other metabolite PNU-101244 (54 ng/mL) [1]. This demonstrates that PNU-101603 is the predominant circulating active species following sutezolid administration.

Pharmacokinetics Cmax Metabolism

Intracellular Activity Against Mycobacterium tuberculosis: Order of Efficacy

In an in vitro study using J774A.1 mouse macrophages infected with Mycobacterium tuberculosis, the order of efficacy of single compounds against intracellular bacteria was SQ109 > sutezolid (PNU-100480) > PNU-101603 [1]. This ranking is crucial for understanding the relative contribution of each component in the sutezolid/SQ109 combination regimen and highlights that while PNU-101603 is active, it is less potent intracellularly than its parent drug.

Macrophage Intracellular Efficacy

Combination Activity with SQ109: Additive Effects in Whole Blood Culture

In a whole blood culture model, the combination of SQ109 with PNU-100480 and its major metabolite PNU-101603 resulted in bactericidal activities that were additive, not synergistic [1]. Specifically, the combined bactericidal activities of SQ109 and PNU-100480 and its major metabolite against intracellular M. tuberculosis did not differ significantly from the sum of the compounds tested individually. This is a key differentiator from other potential combinations that might be antagonistic or synergistic.

Combination Therapy Synergy SQ109

Stability of MIC in Clinical Isolates: PNU-101603 Resistance Not Observed Post-Treatment

In a clinical study analyzing the distributions of minimal inhibitory concentrations (MICs) to sutezolid pre- and post-treatment, no change was apparent in the MIC values of the metabolite PNU-101603 [1]. This suggests a low propensity for the development of resistance to this specific metabolite during sutezolid therapy, which is a critical consideration for long-term treatment strategies.

Drug Resistance MIC Stability Clinical Isolates

Key Application Scenarios for PNU-101603 in Tuberculosis Research and Development


Preclinical Pharmacokinetic/Pharmacodynamic Modeling

Researchers developing novel tuberculosis regimens can use PNU-101603 as a reference standard to calibrate in vitro hollow-fiber and in vivo mouse models. The compound's well-characterized human pharmacokinetic profile (Cmax of 3558 ng/mL after a 1000 mg dose of sutezolid [1]) allows for the determination of clinically relevant exposure targets that drive extracellular killing [2].

Mechanistic Studies of Drug-Metabolite Contribution

Given that PNU-101603 is the major active metabolite of sutezolid and achieves plasma concentrations several times that of the parent drug [1], it is an essential tool for dissecting the relative contribution of the metabolite versus the parent to both efficacy and toxicity. This is particularly relevant for studies aimed at differentiating the myelosuppression profile from that of linezolid.

Combination Therapy Development with SQ109

The specific additive interaction between SQ109 and the sutezolid/PNU-101603 pair is defined in vitro and ex vivo [1]. Researchers developing new combination therapies for drug-resistant TB can use PNU-101603 to replicate and validate these findings, ensuring that new drug partners do not disrupt this beneficial additive relationship.

Bioanalytical Method Development and Validation

Due to its structural similarity to sutezolid but distinct chromatographic and mass spectrometric properties, PNU-101603 is a critical analyte for developing and validating LC-MS/MS methods for the simultaneous quantification of sutezolid and its metabolites in plasma and tissue samples from clinical trials [1].

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